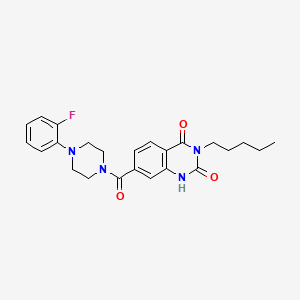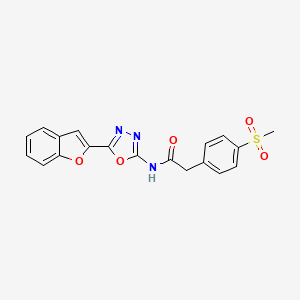![molecular formula C19H23N3O3S B2990969 N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 294885-65-7](/img/structure/B2990969.png)
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound. It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Molecular Docking Studies
Molecular docking studies have been conducted using the crystal structure of oxidoreductase enzymes. These studies help in understanding the interaction of the compound with bacterial proteins, which is crucial for designing inhibitors that can block bacterial metabolism .
Anticancer Potential
Coumarins, which are structurally related to this compound, have been reported to exhibit anticancer properties. The inclusion of a piperazine moiety, as seen in this compound, could potentially enhance these properties, making it a candidate for anticancer drug development .
Anti-HIV Activity
Similar compounds have been studied for their potential anti-HIV activity. The structural features of “N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” could be explored to develop new therapeutic agents against HIV .
Anticoagulant Properties
The related coumarin compounds have been known to possess anticoagulant effects. Research into the piperazine derivatives could lead to the development of new anticoagulant drugs, which are essential for preventing blood clots .
Antioxidant and Anti-inflammatory Activity
Compounds with similar structures have shown antioxidant and anti-inflammatory activities. This compound could be investigated further to assess its efficacy in treating oxidative stress and inflammation-related conditions .
Role in Drug Discovery
The compound’s structure, featuring a benzylpiperazine moiety, has drawn attention in drug discovery due to its potential to improve bioactivity. It could serve as a scaffold for the development of drugs with enhanced pharmacological profiles .
Human Carbonic Anhydrase Inhibitor
It has been designed as an effective inhibitor of human carbonic anhydrase, which is involved in various physiological processes. The compound could be used to develop selective inhibitors for different isoforms of this enzyme, which is relevant in conditions like glaucoma, epilepsy, and cancer .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRIUKFVOLMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)


![(4-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2990890.png)





![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)
![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)

